molecular formula C14H13F3N2O3S B7762420 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine CAS No. 862785-74-8

2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B7762420
CAS No.: 862785-74-8
M. Wt: 346.33 g/mol
InChI Key: KTRIXLRUJLOSEE-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with ethylsulfonyl, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethylsulfonyl, methoxyphenyl, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxyphenyl and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
  • 2-(Ethylsulfonyl)-4-(2-hydroxyphenyl)-6-(trifluoromethyl)pyrimidine
  • 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-5-(trifluoromethyl)pyrimidine

Uniqueness

2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. For example, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethylsulfonyl group contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

2-ethylsulfonyl-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-3-23(20,21)13-18-10(8-12(19-13)14(15,16)17)9-6-4-5-7-11(9)22-2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRIXLRUJLOSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163136
Record name 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862785-74-8
Record name 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862785-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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